molecular formula C6H7F3N2O B3111416 (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol CAS No. 1823872-72-5

(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

Cat. No. B3111416
CAS RN: 1823872-72-5
M. Wt: 180.13
InChI Key: NXYCDGQIWGZRPH-UHFFFAOYSA-N
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Description

“(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 180.13 .

Scientific Research Applications

Methanol in Fuel Technology

Methanol plays a crucial role in fuel technology, particularly in the development of cleaner, more efficient fuel systems. For instance, methanol reforming processes, such as steam reforming, partial oxidation, and autothermal reforming, are vital for hydrogen production, which is pivotal for fuel cell applications. Copper-based catalysts are commonly used for their high activity and selectivity, although they face challenges like deactivation and stability which research aims to overcome by exploring alternative materials (Siek-Ting Yong et al., 2013; G. García et al., 2021).

Polymer Membranes for Fuel Purification

The use of polymer membranes, especially in the separation of methanol from methyl tert-butyl ether (MTBE) in fuel additive production, highlights the application of methanol in improving fuel performance and reducing emissions. Membrane methods like pervaporation have been identified as highly selective and efficient for the separation of organic mixtures, with materials such as poly(vinyl alcohol) and cellulose acetate showing promising transport properties (A. Pulyalina et al., 2020).

Methanol in Chemical Analysis and Synthesis

Methanol's role extends to analytical chemistry, where it serves as a critical solvent and reagent in various synthesis and analysis processes. For example, methanol is used in the synthesis of methyl formate through methods like direct esterification and carbonylation, showcasing its versatility and importance in industrial chemistry (L. Feng, 2000).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)imidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-3-10-4(2-12)5(11)6(7,8)9/h3,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCDGQIWGZRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
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Reactant of Route 6
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol

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